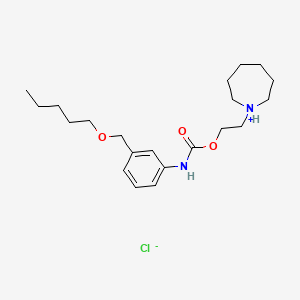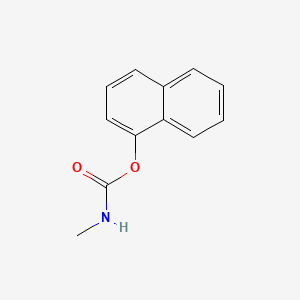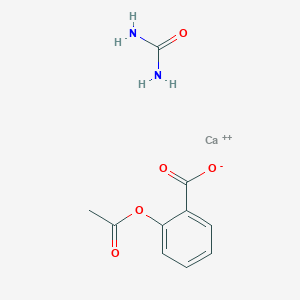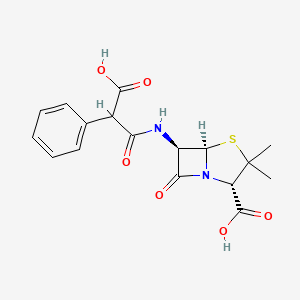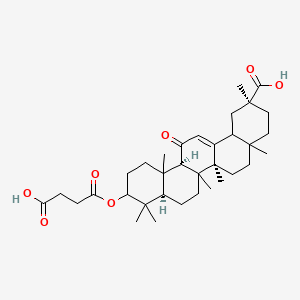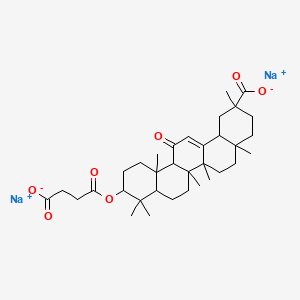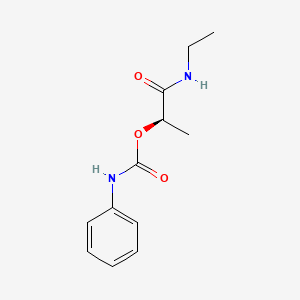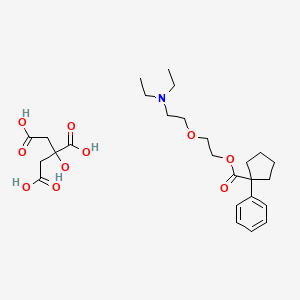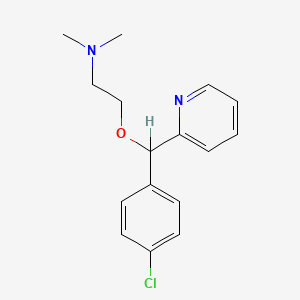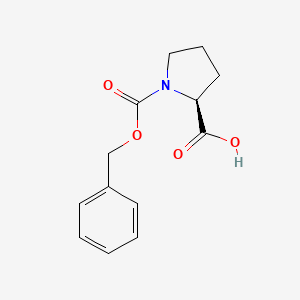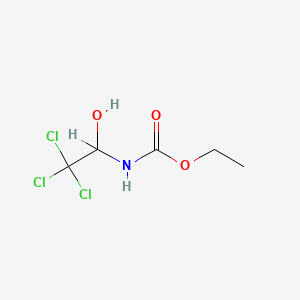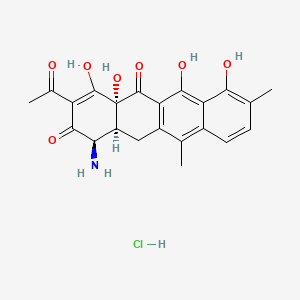
Cetocycline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetocycline hydrochloride is an antibacterial biochemical. Cetocycline (formerly chelocardin or cetotetrine) is structurally related to the tetracyclines. It is active against many clinical isolates of aerobic gram-negative bacilli, but is less active against staphylococci, and has no activity against Pseudomonas.
Applications De Recherche Scientifique
Neuroprotection in Spinal Cord Injury
Cetocycline hydrochloride, specifically Minocycline hydrochloride (MH), exhibits significant neuroprotective activities. It targets multiple secondary injury mechanisms in spinal cord injuries, including inflammation, oxidative stress, excitotoxicity, and mitochondrial dysfunction. Its multifaceted actions, like modulating MAPK and PI3K/Akt signaling pathways and inhibiting MMPs, highlight its potential in reducing tissue damage and promoting recovery following spinal cord injury (Shultz & Zhong, 2017).
Environmental Impact and Cytogenetic Studies
Chlortetracycline, a compound related to cetocycline, has been used in cytogenetic studies to assess DNA damage at the chromosomal level. Analysis of sheep lymphocytes exposed to chlortetracycline chloride revealed significant differences in chromosomal aberrations, suggesting potential environmental and health hazards (Šutiaková et al., 2013).
Photocatalytic Degradation in Water Treatment
Cetocycline hydrochloride's (specifically Tetracycline hydrochloride) presence in the environment poses risks to human health. Studies on photocatalytic degradation of this compound using various materials like CuO/ZnO and ZnFe2O4 have shown significant degradation rates, indicating effective methods for environmentally friendly water treatment (Lei et al., 2019; Cao et al., 2018).
Antibiotic Pollution and Mitochondrial Dysfunction
Tetracyclines, including cetocycline hydrochloride derivatives, can disrupt mitochondrial function across various eukaryotic models. This implies potential confounding effects on experimental results in biomedical research and highlights the need for caution in their extensive use in livestock due to downstream impacts on the environment and human health (Moullan et al., 2015; Wang et al., 2015).
Propriétés
Numéro CAS |
56433-46-6 |
|---|---|
Nom du produit |
Cetocycline hydrochloride |
Formule moléculaire |
C22H22ClNO7 |
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride |
InChI |
InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1 |
Clé InChI |
BXIBTMOWCBKWEX-JKPGXYSKSA-N |
SMILES isomérique |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
SMILES canonique |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Abbott 40728 cetocycline cetotetrine chelocardin chelocardin, (4alpha,4abeta,12abeta)-isomer chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



